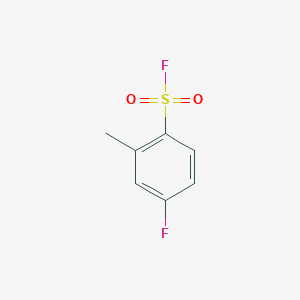

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

Vue d'ensemble

Description

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, is an organic compound with the molecular formula C₇H₆F₂O₂S and a molecular weight of 192.18 g/mol . It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with a fluoride source . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl fluoride, 4-fluoro-2-methyl-, often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions when combined with other reactive species.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives, depending on the nucleophile used .

Applications De Recherche Scientifique

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of benzenesulfonyl fluoride, 4-fluoro-2-methyl-, involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, such as serine proteases, and inhibit their activity . The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable covalent bond and blocking the enzyme’s function .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.

Benzenesulfonyl fluoride: Lacks the fluorine and methyl substituents, making it less specific in its reactivity.

Uniqueness

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications .

Activité Biologique

4-Fluoro-2-methyl-benzenesulfonyl fluoride (4-F-2-MeBSF) is a significant compound in biochemical research due to its diverse biological activities, particularly as an inhibitor of serine proteases and phosphatases. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Overview of Biological Activity

4-F-2-MeBSF exhibits notable inhibitory effects on various enzymes, including:

- Serine Proteases : Inhibition of enzymes such as trypsin and chymotrypsin.

- Serine/Threonine Phosphatases (STPs) : Specifically, it inhibits protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are crucial for regulating cellular processes through dephosphorylation of proteins.

The compound's ability to modulate oxidative stress pathways further suggests its potential in treating diseases associated with oxidative damage. Its reactivity profile makes it a valuable tool for studying enzyme mechanisms and developing therapeutic agents.

The mechanism by which 4-F-2-MeBSF exerts its biological effects primarily involves the formation of covalent bonds with the active site serine residues of target enzymes. This irreversible inhibition leads to a decrease in enzyme activity, allowing researchers to study the functional roles of these enzymes in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-F-2-MeBSF, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzenesulfonyl fluoride | Fluorine at para position | Commonly used as an electrophile in organic synthesis |

| 4-Chlorobenzenesulfonyl fluoride | Chlorine at para position | More stable than fluorinated counterparts |

| 4-Trifluoromethyl-benzenesulfonyl fluoride | Three fluorine atoms on the ring | Increased lipophilicity and potential bioactivity |

| 4-Acetylbenzene-1-sulfonyl fluoride | Acetyl group at para position | Useful in synthesizing acetylated derivatives |

The structural configuration of 4-F-2-MeBSF, with a fluorine atom and a methyl group on the benzene ring, enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 4-F-2-MeBSF in various experimental setups:

- Inhibition Studies : Research demonstrated that 4-F-2-MeBSF effectively inhibited STPs, allowing for insights into their role in cellular functions. For instance, inhibition constants (IC50 values) were determined for PP1 and PP2A, showcasing its potency as an inhibitor.

- Oxidative Stress Modulation : Another study explored the compound's impact on oxidative stress markers in cell cultures, indicating a protective effect against oxidative damage. This suggests potential therapeutic applications in conditions related to oxidative stress.

- Enzyme Interaction Studies : By utilizing 4-F-2-MeBSF as a probe, researchers investigated enzyme-substrate interactions, revealing critical insights into binding site architecture and catalytic mechanisms.

Propriétés

IUPAC Name |

4-fluoro-2-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDHWUDZLAQVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154641-99-3 | |

| Record name | 154641-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.